6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

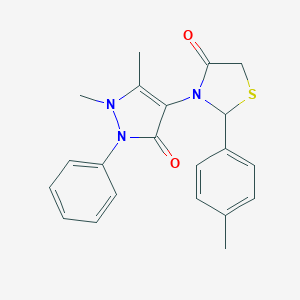

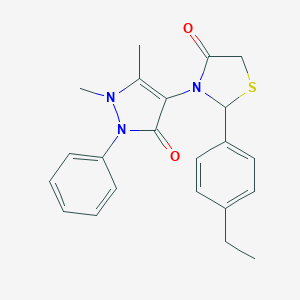

The synthesis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one is a multi-step process that involves the condensation of 2-methylbenzyl bromide with thiourea in the presence of sodium hydroxide. The reaction conditions for the synthesis of 2-methylsulfanyl-6-polyfluoro-alkylpyrimidin-4-ones have been optimized. In particular, the yield of trifluoromethyl-substituted heterocycle was increased to 96%, and new polyfluoroalkyl-substituted analogs were prepared .Molecular Structure Analysis

The molecular formula of the compound is C16H20N2OS, and its molecular weight is 288.41. The InChI Key is DVRUZKGETQPAEY-UHFFFAOYSA-N.Chemical Reactions Analysis

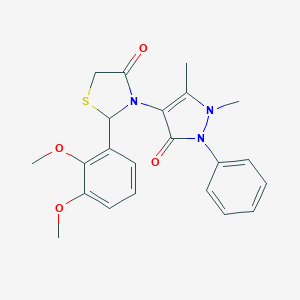

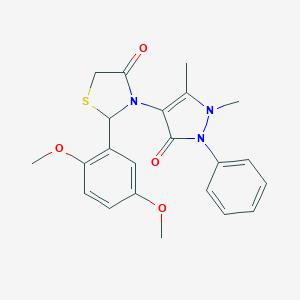

The interaction of these heterocycles with morpholine or hydrazine was shown to result in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .科学的研究の応用

Pyrimidine Derivatives in Synthesis and Biological Activity

Pyrimidine derivatives are recognized for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, antifungal, antituberculosis, and antioxidant properties. These compounds are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring, which is a structural motif present in many natural products and pharmaceuticals. Research developments have focused on synthesizing novel pyrimidine analogs to enhance their anti-inflammatory activities with minimal toxicity, indicating the potential for designing lead compounds for various therapeutic applications (Rashid et al., 2021).

Environmental Applications and Stability

Synthetic phenolic antioxidants (SPAs), which include pyrimidine derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT), have been studied for their occurrence, human exposure, and toxicity in environmental matrices. These studies suggest that while SPAs, including pyrimidine-based compounds, provide oxidative stability and prolong the shelf life of commercial products, their environmental and human health impacts necessitate research towards SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Catalyst and Synthetic Applications

Pyrimidine cores are pivotal in the synthesis of various N-heterocycles, serving as key precursors in the pharmaceutical industry due to their synthetic versatility and bioavailability. For instance, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds employing hybrid catalysts illustrates the compound's utility in developing structurally diverse molecules for potential therapeutic use. This highlights the importance of pyrimidine derivatives in facilitating the synthesis of complex molecules through one-pot multicomponent reactions, showcasing their broad applicability in medicinal chemistry and drug development (Parmar et al., 2023).

作用機序

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . They have been noted to interact with targets like tyrosine kinase and cyclin-dependent kinase (CDK4) .

Mode of Action

For instance, tyrosine kinase inhibitors block the action of tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades .

Biochemical Pathways

Compounds with similar structures have been found to affect various pathways, including those involved in cell proliferation, inflammation, and pain signaling .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

特性

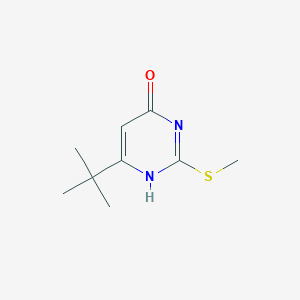

IUPAC Name |

4-tert-butyl-2-methylsulfanyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-9(2,3)6-5-7(12)11-8(10-6)13-4/h5H,1-4H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCZBCKGRGGHQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NC(=N1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

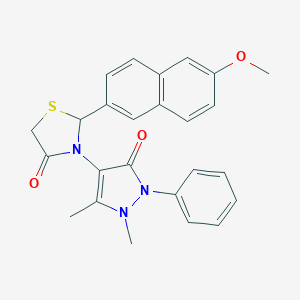

![2-(4-Ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B494166.png)